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Compound of Interest

Compound Name: H-Cys-Ser-Pro-Gly-Ala-Lys-OH

Cat. No.: B15571103 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The mannose receptor (CD206), a C-type lectin receptor predominantly expressed on the

surface of M2-polarized macrophages, has emerged as a critical target for directing

therapeutics to the tumor microenvironment. A variety of peptides have been developed to bind

to CD206, offering a promising avenue for the targeted delivery of anti-cancer agents and

immunomodulators. This guide provides a comparative analysis of H-Cys-Ser-Pro-Gly-Ala-
Lys-OH, also known as mUNO, and other notable CD206-binding peptides, with a focus on

their binding affinities and the experimental methodologies used for their characterization.

Quantitative Comparison of CD206 Binding Peptides
The binding affinity of a peptide to its target is a crucial parameter for assessing its potential

efficacy as a targeting ligand. The dissociation constant (Kd) is a common metric used to

quantify this affinity, with a lower Kd value indicating a stronger interaction. The following table

summarizes the reported binding affinities of several CD206-binding peptides.
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Peptide
Sequence

Common
Name

Target Species
Binding
Affinity (Kd)

Experimental
Method

H-Cys-Ser-Pro-

Gly-Ala-Lys-OH
mUNO / UNO Human & Mouse

Not explicitly

quantified

(Qualitative

binding

confirmed)

Fluorescence

Anisotropy[1][2]

Not Applicable M2pep Murine ~90 µM
Not specified in

abstract

Not Applicable Melittin Murine

Preferential

binding to M2

macrophages

(Kd not

specified)

Flow Cytometry

Not Applicable RP-182 Human ~8 µM

Microscale

Thermophoresis

(MST)[3]

Not Applicable RP-182 Murine ~19 µM

Microscale

Thermophoresis

(MST)[3]

Note: While a specific Kd for H-Cys-Ser-Pro-Gly-Ala-Lys-OH (mUNO) is not readily available

in the reviewed literature, its binding to both human and mouse CD206 has been qualitatively

confirmed. A recently engineered version of mUNO, named MACTIDE, which includes a trypsin

inhibitor loop, demonstrated a 15-fold lower Kd compared to the original mUNO peptide,

suggesting the parental peptide has a comparable binding affinity to other peptides in the low

micromolar range.[4]

Experimental Protocols for Binding Affinity
Determination
The accurate determination of binding affinity relies on robust and well-defined experimental

protocols. Below are summaries of the methodologies employed to characterize the interaction
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of the discussed peptides with CD206.

Fluorescence Anisotropy
This technique measures the change in the rotational motion of a fluorescently labeled peptide

upon binding to its larger target protein, CD206.

Fluorescently-labeled Peptide
(e.g., FAM-mUNO)

Mix Peptide and Protein

Recombinant CD206 Protein Binding Buffer

Incubate to Reach Equilibrium

Measure Fluorescence Anisotropy

Plot Anisotropy vs. [CD206]

Fit Data to Binding Isotherm

Determine Kd
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Caption: Workflow for Fluorescence Anisotropy Binding Assay.

Protocol:
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A solution of the fluorescently labeled peptide (e.g., FAM-mUNO) at a constant concentration

is prepared in a suitable binding buffer.[1]

Serial dilutions of the recombinant CD206 protein are made in the same buffer.

The peptide and protein solutions are mixed and incubated to allow the binding reaction to

reach equilibrium.

The fluorescence anisotropy of each sample is measured using a specialized fluorometer.

The change in anisotropy is plotted against the concentration of CD206.

The resulting binding curve is fitted to a suitable binding model (e.g., one-site binding) to

calculate the dissociation constant (Kd).

Microscale Thermophoresis (MST)
MST measures the directed movement of molecules in a microscopic temperature gradient,

which is altered upon a change in molecular size, charge, or hydration shell, such as during a

binding event.

Protocol:

The target protein (CD206) is labeled with a fluorescent dye.

A fixed concentration of the labeled CD206 is mixed with a serial dilution of the unlabeled

peptide (e.g., RP-182).[3]

The mixtures are loaded into glass capillaries.

An infrared laser creates a precise temperature gradient within the capillaries.

The movement of the fluorescently labeled CD206 along this temperature gradient is

monitored.

Changes in the thermophoretic movement upon peptide binding are used to determine the

binding affinity (Kd).
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Flow Cytometry-Based Binding Assay
This cell-based assay quantifies the binding of a fluorescently labeled peptide to cells

expressing the target receptor.

Protocol:

M2-polarized macrophages, which express high levels of CD206, are harvested.

The cells are incubated with varying concentrations of a fluorescently labeled peptide (e.g.,

FITC-melittin).

After an incubation period, unbound peptide is washed away.

The fluorescence intensity of the individual cells is measured using a flow cytometer.

The mean fluorescence intensity, which correlates with the amount of bound peptide, is used

to assess binding preference and can be used to estimate binding affinity.

Signaling Pathway Activation by CD206-Binding
Peptides
The binding of a peptide to CD206 can initiate downstream signaling cascades within the

macrophage, leading to various cellular responses. The peptide RP-182 has been shown to

induce a pro-inflammatory M1-like phenotype in M2 macrophages upon binding to CD206.
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Caption: RP-182 Induced Signaling Pathway via CD206.

Upon binding of RP-182 to CD206, the adaptor protein GRB2 is recruited to the intracellular

domain of the receptor.[3] This event triggers the activation of the Rho GTPases RAC1 and
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CDC42, leading to the activation of p21-activated kinase 1 (PAK1), which in turn promotes

phagocytosis. Concurrently, CD206 activation by RP-182 can also stimulate NF-κB signaling,

leading to the induction of apoptosis and a shift towards a pro-inflammatory M1 phenotype.[3]

Conclusion
The peptide H-Cys-Ser-Pro-Gly-Ala-Lys-OH (mUNO) represents a valuable tool for targeting

CD206-expressing M2 macrophages. While a precise dissociation constant is yet to be widely

reported, qualitative data and the high affinity of its derivatives confirm its robust binding

capabilities. In comparison, peptides like RP-182 and M2pep offer quantified binding affinities

in the micromolar range, providing a clearer benchmark for drug development. The choice of

peptide for a specific application will depend on factors such as the required binding affinity, the

desired downstream cellular effects, and the target species. The experimental protocols

outlined in this guide provide a foundation for the standardized evaluation of existing and novel

CD206-binding peptides, facilitating the development of next-generation macrophage-targeted

therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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